molecular formula C24H29N3O2 B10989653 2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10989653
M. Wt: 391.5 g/mol
InChI Key: HZOMXGBUPNABIJ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a spirocyclic structure. Let’s break it down:
    • The spiro[cyclohexane-1,3’-isoquinoline] portion consists of a cyclohexane ring fused with an isoquinoline ring.
    • The pyridin-3-yl group is attached to the spirocyclic system.
    • The butan-2-yl group is connected to the spirocyclic core.
    • The 1’-oxo indicates a ketone group at the 1’ position.
    • The carboxamide group is present at the 4’ position.
  • This compound’s intricate structure suggests potential biological activity and interesting properties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods may involve modifications of existing synthetic pathways or innovative approaches.
  • Chemical Reactions Analysis

    • Reactions:

        Oxidation: The ketone group (1’-oxo) can undergo oxidation reactions.

        Substitution: The pyridine ring (pyridin-3-yl) is susceptible to nucleophilic substitution.

        Reduction: Reduction of the carbonyl group (1’-oxo) or other functional groups.

    • Common reagents:
      • Oxidation: KMnO₄, CrO₃, or PCC.
      • Substitution: Alkyl halides, amines, or nucleophiles.
      • Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets.
    • Further studies are needed to elucidate its specific mode of action.
  • Comparison with Similar Compounds

    • Similar compounds may include:
      • Pyrazinamide (a well-known antitubercular drug).
      • Other spirocyclic or pyridine-containing molecules.
    • Uniqueness lies in its specific combination of structural features.

    Properties

    Molecular Formula

    C24H29N3O2

    Molecular Weight

    391.5 g/mol

    IUPAC Name

    2-butan-2-yl-1-oxo-N-pyridin-3-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

    InChI

    InChI=1S/C24H29N3O2/c1-3-17(2)27-23(29)20-12-6-5-11-19(20)21(24(27)13-7-4-8-14-24)22(28)26-18-10-9-15-25-16-18/h5-6,9-12,15-17,21H,3-4,7-8,13-14H2,1-2H3,(H,26,28)

    InChI Key

    HZOMXGBUPNABIJ-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CN=CC=C4

    Origin of Product

    United States

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